molecular formula C7H12ClN3O2 B2912087 ethyl 3-(1H-1,2,4-triazol-5-yl)propanoate hydrochloride CAS No. 2287310-09-0

ethyl 3-(1H-1,2,4-triazol-5-yl)propanoate hydrochloride

Cat. No.: B2912087
CAS No.: 2287310-09-0
M. Wt: 205.64
InChI Key: QOAIQIDERMZKGE-UHFFFAOYSA-N
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Description

Ethyl 3-(1H-1,2,4-triazol-5-yl)propanoate hydrochloride is a chemical compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 3-(1H-1,2,4-triazol-5-yl)propanoate hydrochloride typically involves the cyclization of appropriate precursors. One common method involves the reaction of ethyl 3-bromo propanoate with 1H-1,2,4-triazole under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in an organic solvent like dimethylformamide (DMF). The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions: Ethyl 3-(1H-1,2,4-triazol-5-yl)propanoate hydrochloride can undergo various chemical reactions, including:

    Oxidation: The triazole ring can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be carried out to modify the triazole ring or the ester group.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ester group or the triazole ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.

Major Products Formed:

    Oxidation: Formation of triazole oxides.

    Reduction: Formation of reduced triazole derivatives or alcohols from the ester group.

    Substitution: Formation of substituted triazole derivatives.

Scientific Research Applications

Ethyl 3-(1H-1,2,4-triazol-5-yl)propanoate hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as corrosion inhibitors or catalysts.

Mechanism of Action

The mechanism of action of ethyl 3-(1H-1,2,4-triazol-5-yl)propanoate hydrochloride depends on its application. In medicinal chemistry, it may act by inhibiting specific enzymes or interacting with molecular targets such as proteins or nucleic acids. The triazole ring is known to form strong interactions with metal ions and can participate in coordination chemistry, which is crucial for its biological activity.

Comparison with Similar Compounds

    1,2,3-Triazole Derivatives: These compounds have similar structures but differ in the arrangement of nitrogen atoms.

    Imidazole Derivatives: Another class of five-membered heterocycles with two nitrogen atoms.

    Tetrazole Derivatives: Contain four nitrogen atoms in the ring and exhibit different chemical properties.

Uniqueness: Ethyl 3-(1H-1,2,4-triazol-5-yl)propanoate hydrochloride is unique due to its specific substitution pattern and the presence of both an ester group and a triazole ring. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various applications.

Properties

IUPAC Name

ethyl 3-(1H-1,2,4-triazol-5-yl)propanoate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N3O2.ClH/c1-2-12-7(11)4-3-6-8-5-9-10-6;/h5H,2-4H2,1H3,(H,8,9,10);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOAIQIDERMZKGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCC1=NC=NN1.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2287310-09-0
Record name ethyl 3-(1H-1,2,4-triazol-5-yl)propanoate hydrochloride
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